N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the propionyl and phenyl groups. The final step often involves the coupling of the piperazine moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenylacetamide Derivatives: Compounds with a phenylacetamide functional group.
Uniqueness
N~1~-(2-METHYL-1-PROPIONYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYL-2-(4-PHENYLPIPERAZINO)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C31H36N4O2 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C31H36N4O2/c1-3-30(36)34-24(2)22-29(27-16-10-11-17-28(27)34)35(26-14-8-5-9-15-26)31(37)23-32-18-20-33(21-19-32)25-12-6-4-7-13-25/h4-17,24,29H,3,18-23H2,1-2H3 |
InChI Key |
NTOKLNOFSANHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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